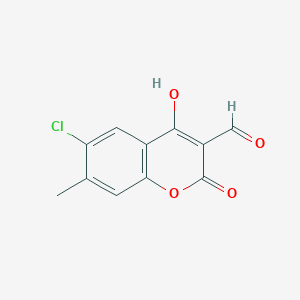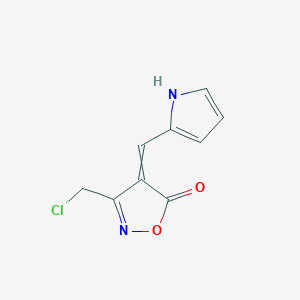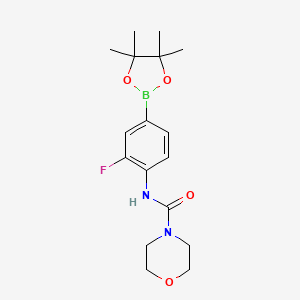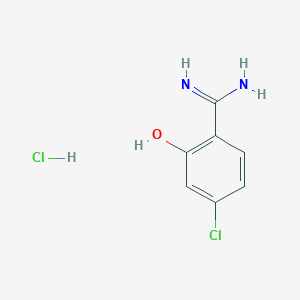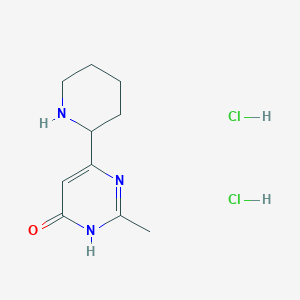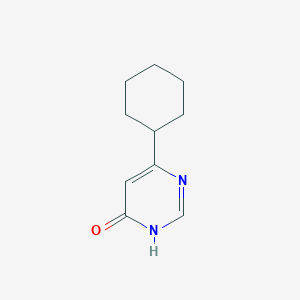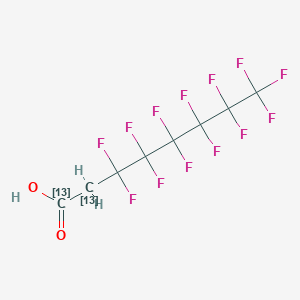
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octanoic acid is a fluorinated compound that belongs to the class of fluorotelomers. These compounds are characterized by the presence of fluorine atoms attached to a carbon chain. The specific structure of this compound includes a carboxylic acid group, which makes it a versatile compound in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octanoic acid typically involves the telomerization process. This process includes the reaction of a telogen (a compound that provides the fluorinated chain) with an ethylene derivative. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale telomerization processes. These processes are optimized for high yield and purity of the product. The use of advanced reactors and continuous monitoring of reaction parameters are crucial to maintain the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions include various fluorinated carboxylic acids, alcohols, and substituted fluorotelomers. These products have significant applications in different fields .
Aplicaciones Científicas De Investigación
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds.
Biology: Studied for its potential effects on biological systems and its role as a xenobiotic.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octanoic acid involves its interaction with various molecular targets. The compound can activate or inhibit specific pathways, depending on its structure and the presence of functional groups. For example, it can interact with peroxisome proliferator-activated receptors (PPARs) and influence lipid metabolism . The exact pathways and molecular targets vary based on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
62 Fluorotelemer sulfonic acid: Another fluorinated compound with similar structural features but different functional groups.
Perfluorooctanoic acid (PFOA): A well-known fluorinated compound with similar applications but different environmental and health impacts.
Uniqueness
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octanoic acid is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its ability to undergo various transformations and its relatively lower toxicity compared to other fluorinated compounds make it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
872398-75-9 |
|---|---|
Fórmula molecular |
C8H3F13O2 |
Peso molecular |
380.07 g/mol |
Nombre IUPAC |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octanoic acid |
InChI |
InChI=1S/C8H3F13O2/c9-3(10,1-2(22)23)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1H2,(H,22,23)/i1+1,2+1 |
Clave InChI |
LRWIIEJPCFNNCZ-ZDOIIHCHSA-N |
SMILES |
C(C(=O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES isomérico |
[13CH2]([13C](=O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canónico |
C(C(=O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


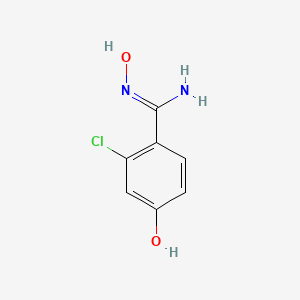
![2-[2-(Phenylmethoxycarbonylamino)butanoylamino]acetic acid](/img/structure/B1460020.png)
![4-(2-Formyl-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1460021.png)
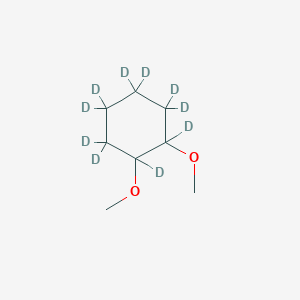
![2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1460025.png)
![7-Chloropyrido[2,3-D]pyrimidin-4-OL](/img/structure/B1460026.png)
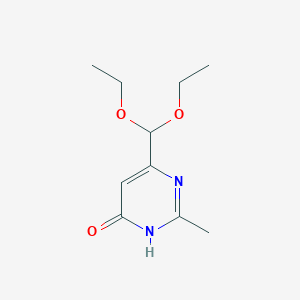
![Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B1460029.png)
